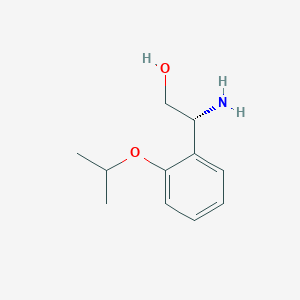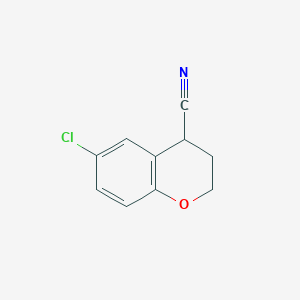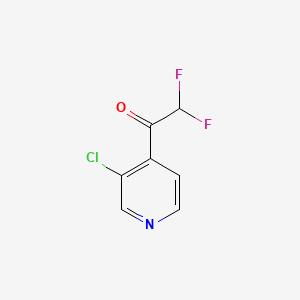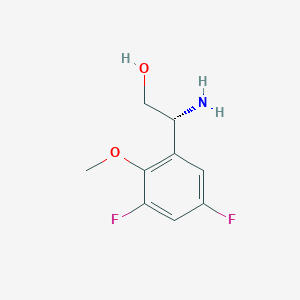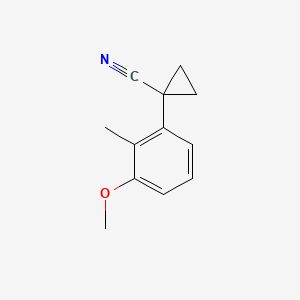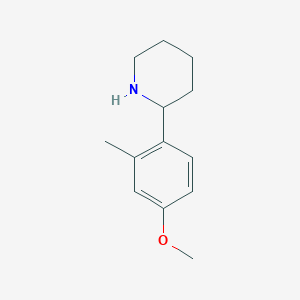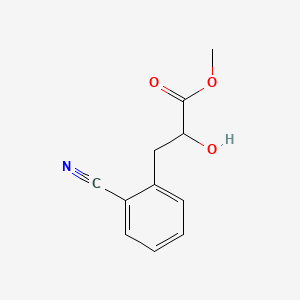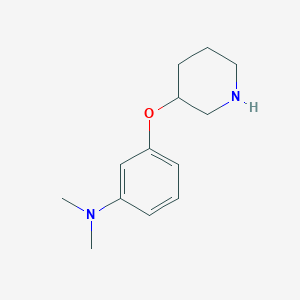![molecular formula C7H16N2O2 B13608734 4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
4-[3-(aminooxy)propyl]Morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[3-(morpholin-4-yl)propyl]hydroxylamine is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to a hydroxylamine group
Métodos De Preparación
The synthesis of O-[3-(morpholin-4-yl)propyl]hydroxylamine typically involves the reaction of morpholine with a suitable propylating agent, followed by the introduction of the hydroxylamine group. One common method involves the use of 3-chloropropylamine hydrochloride as the propylating agent, which reacts with morpholine to form the intermediate 3-(morpholin-4-yl)propylamine. This intermediate is then treated with hydroxylamine hydrochloride to yield the final product .
Análisis De Reacciones Químicas
O-[3-(morpholin-4-yl)propyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Aplicaciones Científicas De Investigación
O-[3-(morpholin-4-yl)propyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of O-[3-(morpholin-4-yl)propyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful as a tool in biochemical research .
Comparación Con Compuestos Similares
O-[3-(morpholin-4-yl)propyl]hydroxylamine can be compared to other similar compounds, such as:
3-(morpholin-4-yl)propylamine: Lacks the hydroxylamine group, making it less reactive in certain chemical reactions.
N-hydroxyethylmorpholine: Contains a hydroxyl group instead of a hydroxylamine group, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C7H16N2O2 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
O-(3-morpholin-4-ylpropyl)hydroxylamine |
InChI |
InChI=1S/C7H16N2O2/c8-11-5-1-2-9-3-6-10-7-4-9/h1-8H2 |
Clave InChI |
YVPBGTVQPKQWDV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




